molecular formula C15H18O6P2 B12722040 [4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite CAS No. 25058-17-7

[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite

Cat. No.: B12722040
CAS No.: 25058-17-7
M. Wt: 356.25 g/mol
InChI Key: SJFVAXDVZIQNMC-UHFFFAOYSA-N
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Description

[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its reactivity and stability. This compound is also referred to as Bisphenol A phosphite (1:2) and has the CAS number 25058-17-7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite typically involves the reaction of Bisphenol A with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as toluene or xylene, and the reaction is typically conducted at elevated temperatures to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more efficient mixing and heating systems. The use of continuous flow reactors is common to ensure consistent product quality and yield. The purification of the product is achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite is used as a stabilizer in polymer production. It helps in preventing the degradation of polymers during processing and enhances their thermal stability .

Biology

In biological research, this compound is used as a reagent in the synthesis of various biologically active molecules. It is also used in the study of enzyme mechanisms and as a probe in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .

Industry

Industrially, this compound is used as an antioxidant in the production of plastics and rubber. It helps in extending the shelf life of these materials by preventing oxidative degradation .

Mechanism of Action

The mechanism of action of [4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite involves its ability to interact with free radicals and reactive oxygen species. By scavenging these reactive species, it prevents the degradation of polymers and other materials. The molecular targets include various reactive intermediates formed during the processing of polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite lies in its dual functionality as both a stabilizer and a reactive intermediate. Its ability to undergo various chemical reactions makes it versatile for different applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

25058-17-7

Molecular Formula

C15H18O6P2

Molecular Weight

356.25 g/mol

IUPAC Name

[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite

InChI

InChI=1S/C15H18O6P2/c1-15(2,11-3-7-13(8-4-11)20-22(16)17)12-5-9-14(10-6-12)21-23(18)19/h3-10,16-19H,1-2H3

InChI Key

SJFVAXDVZIQNMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OP(O)O)C2=CC=C(C=C2)OP(O)O

Origin of Product

United States

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